molecular formula C27H21N7OS B13861992 4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B13861992
M. Wt: 491.6 g/mol
InChI Key: VUPOMWLNLJLRRE-UHFFFAOYSA-N
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Description

4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an isoquinoline moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide include other thienopyrimidine derivatives and isoquinoline-based compounds. Some examples are:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C27H21N7OS

Molecular Weight

491.6 g/mol

IUPAC Name

4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C27H21N7OS/c1-16-4-9-20-19(22(16)33-27(35)21-14-36-24-23(21)30-15-31-25(24)28)10-11-29-26(20)32-17-5-7-18(8-6-17)34-12-2-3-13-34/h2-15H,1H3,(H,29,32)(H,33,35)(H2,28,30,31)

InChI Key

VUPOMWLNLJLRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)N4C=CC=C4)NC(=O)C5=CSC6=C5N=CN=C6N

Origin of Product

United States

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